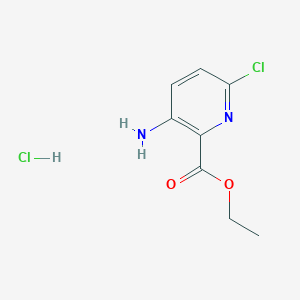
Ethyl 3-amino-6-chloropicolinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-6-chloropicolinate hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O2 and a molecular weight of 237.08 g/mol . This compound is a derivative of picolinic acid and is characterized by the presence of an ethyl ester group, an amino group at the 3-position, and a chlorine atom at the 6-position of the pyridine ring. It is commonly used in various chemical and pharmaceutical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-6-chloropicolinate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-chloropyridin-3-ylamine.
Reaction Conditions: The starting material is reacted with ethanol and toluene in the presence of a palladium catalyst, such as dichloro(1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, and triethylamine.
Purification: The reaction mixture is then filtered, and the solvents are removed.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-6-chloropicolinate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amination: The amino group at the 3-position can participate in amination reactions to form derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can be used.
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate ester hydrolysis.
Amination: Amination reactions can be carried out using reagents like ammonia or primary amines under mild heating.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Ester Hydrolysis: 3-amino-6-chloropicolinic acid.
Amination: Aminated derivatives with different amine groups attached to the 3-position.
Scientific Research Applications
Ethyl 3-amino-6-chloropicolinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The specific mechanism of action of Ethyl 3-amino-6-chloropicolinate hydrochloride depends on its application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino and ester groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 3-amino-6-bromopicolinate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-amino-6-fluoropicolinate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 3-amino-6-methylpicolinate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Ethyl 3-amino-6-chloropicolinate hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in specific substitution reactions that may not be possible with other halogen or alkyl-substituted derivatives.
Properties
Molecular Formula |
C8H10Cl2N2O2 |
|---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
ethyl 3-amino-6-chloropyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-2-13-8(12)7-5(10)3-4-6(9)11-7;/h3-4H,2,10H2,1H3;1H |
InChI Key |
OTIRGVPQTGBGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















